An In-depth Technical Guide to 1,1-Diethoxypropan-2-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1,1-Diethoxypropan-2-amine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive overview of 1,1-diethoxypropan-2-amine, a versatile building block in modern organic and medicinal chemistry. We will delve into its synthesis, with a focus on robust and scalable methods, explore its key physicochemical and spectroscopic properties, and highlight its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this valuable synthetic intermediate.
Introduction and Strategic Importance
1,1-Diethoxypropan-2-amine, particularly in its chiral forms, represents a strategically important building block for the synthesis of complex molecular architectures. Its structure, featuring a protected aldehyde (as a diethyl acetal) and a primary amine on an adjacent carbon, offers a unique combination of functionalities. This arrangement allows for selective chemical transformations, making it an ideal starting material for the construction of nitrogen-containing heterocyclic compounds and other key pharmacophores. The acetal moiety provides robust protection for a reactive aldehyde, which can be unveiled under specific acidic conditions, while the primary amine serves as a versatile handle for a wide array of chemical modifications, including amidation, alkylation, and reductive amination.
Synthesis of 1,1-Diethoxypropan-2-amine: A Tale of Two Steps
The most common and efficient pathway to 1,1-diethoxypropan-2-amine involves a two-step sequence starting from readily available precursors. This process includes the synthesis of the key intermediate, 1,1-diethoxypropan-2-one, followed by its reductive amination. For enantiomerically pure targets, chiral starting materials such as L-alanine can be employed.
Step 1: Synthesis of the Precursor, 1,1-Diethoxypropan-2-one
A reliable method for the preparation of 1,1-diethoxypropan-2-one involves the reaction of a Weinreb amide with a Grignard reagent, which is known to minimize the formation of tertiary alcohol byproducts often seen with ester starting materials.[1][2]
Experimental Protocol: Synthesis of 1,1-Diethoxypropan-2-one
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N,O-dimethyl-2,2-diethoxyacetamide in anhydrous tetrahydrofuran (THF).
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Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting Weinreb amide is consumed.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Work-up and Purification: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure 1,1-diethoxypropan-2-one.
Causality Behind Experimental Choices:
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The use of a Weinreb amide is crucial for controlling the reactivity of the carbonyl group and preventing over-addition of the Grignard reagent.
-
Anhydrous conditions are essential to prevent the quenching of the highly reactive Grignard reagent.
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Maintaining a low temperature during the addition of the Grignard reagent minimizes side reactions.
Step 2: Reductive Amination to Yield 1,1-Diethoxypropan-2-amine
The conversion of 1,1-diethoxypropan-2-one to the target amine is efficiently achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ. For the synthesis of the chiral (S)-enantiomer, a chiral starting material is required. A robust method for this transformation has been described in the patent literature.[3]
Experimental Protocol: Synthesis of (S)-1,1-Diethoxypropan-2-amine
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Imine Formation: To a solution of (S)-1,1-diethoxypropan-2-ol in a suitable solvent such as tetrahydrofuran (THF), an aminating agent like ammonia in methanol is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
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In Situ Reduction: A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. This mild reducing agent is particularly effective for reductive aminations and is compatible with a wide range of functional groups.
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Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude (S)-1,1-diethoxypropan-2-amine. Further purification can be achieved by distillation or column chromatography.
Self-Validating System:
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The progress of the reaction can be easily tracked by TLC, with the disappearance of the starting ketone and the appearance of the amine product (visualized with a ninhydrin stain).
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The final product can be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 1,1-diethoxypropan-2-amine.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 1,1-diethoxypropan-2-amine is essential for its effective use in synthesis and for quality control.
Table 1: Physicochemical Properties of 1,1-Diethoxypropan-2-amine
| Property | Value | Source |
| CAS Number | 55064-41-0 (racemate)[4] | ChemicalBook |
| 126147-80-6 ((S)-enantiomer)[5] | BLDpharm | |
| Molecular Formula | C₇H₁₇NO₂ | PubChem |
| Molecular Weight | 147.22 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | CymitQuimica |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents | CymitQuimica |
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 1,1-diethoxypropan-2-amine provides a clear signature of its structure.
Table 2: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.60 - 3.40 | m | 4H | -O-CH₂ -CH₃ |
| ~3.20 | m | 1H | -CH (NH₂) |
| ~1.40 | s (br) | 2H | -NH₂ |
| ~1.20 | t | 6H | -O-CH₂-CH₃ |
| ~1.05 | d | 3H | -CH(CH₃ )NH₂ |
Interpretation:
-
The two diastereotopic methylene protons of the ethoxy groups appear as a multiplet.
-
The methine proton adjacent to the amine group is also a multiplet due to coupling with the neighboring protons.
-
The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and solvent.
-
The two ethoxy groups give rise to a triplet for the methyl protons.
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The methyl group on the chiral center appears as a doublet due to coupling with the adjacent methine proton.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum further confirms the carbon framework of the molecule.
Table 3: ¹³C NMR Chemical Shift Assignments (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~104 | C H(OEt)₂ |
| ~60 | -O-C H₂-CH₃ |
| ~48 | C H(NH₂) |
| ~18 | C H(CH₃)NH₂ |
| ~15 | -O-CH₂-C H₃ |
Interpretation:
-
The acetal carbon atom is significantly downfield due to the two electronegative oxygen atoms.
-
The carbons of the ethoxy groups and the carbon bearing the amine group appear in the expected regions.
-
The methyl carbons are found in the upfield region of the spectrum.
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum of 1,1-diethoxypropan-2-amine shows a characteristic fragmentation pattern.
Interpretation:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 147 is expected to be weak or absent in the EI spectrum due to the facile fragmentation of amines.
-
Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage. Cleavage of the C-C bond adjacent to the nitrogen atom would lead to the formation of a resonance-stabilized iminium ion. The major fragment would likely be at m/z 44, corresponding to [CH(CH₃)NH₂]⁺.
-
Loss of Ethoxy Group: Fragmentation involving the loss of an ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 102.
Infrared (IR) Spectroscopy:
The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
Table 4: IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration |
| ~3380 - 3250 | N-H stretching (asymmetric and symmetric) |
| ~2970 - 2860 | C-H stretching (aliphatic) |
| ~1600 | N-H bending (scissoring) |
| ~1120 - 1050 | C-O stretching (acetal) |
Interpretation:
-
The two distinct N-H stretching bands are characteristic of a primary amine.
-
The strong C-H stretching bands confirm the presence of the aliphatic backbone.
-
The N-H bending vibration further supports the presence of the primary amine.
-
The strong C-O stretching bands are indicative of the acetal functionality.
Applications in Drug Development and Medicinal Chemistry
1,1-Diethoxypropan-2-amine is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. Its bifunctional nature allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.
Synthesis of Alpha Helix Mimetics
A significant application of (S)-1,1-diethoxypropan-2-amine is in the synthesis of alpha helix mimetics. These are synthetic molecules designed to mimic the structure and function of alpha-helical regions of proteins, which are often involved in protein-protein interactions. A patent describes the use of (S)-1,1-diethoxypropan-2-amine in the synthesis of such mimetics, which have potential applications in cancer therapy.[3]
Workflow for Application in Alpha Helix Mimetic Synthesis:
Caption: Application of 1,1-diethoxypropan-2-amine in synthesis.
Building Block for Heterocyclic Synthesis
The latent aldehyde functionality within 1,1-diethoxypropan-2-amine makes it an excellent precursor for the synthesis of various heterocyclic systems. Upon deprotection of the acetal under acidic conditions, the resulting amino-aldehyde can undergo intramolecular cyclization or react with other reagents to form substituted pyrroles, pyridines, and other important heterocyclic motifs found in many drug molecules.
Chiral Auxiliary and Ligand Synthesis
The chiral nature of enantiomerically pure 1,1-diethoxypropan-2-amine makes it a candidate for use as a chiral auxiliary in asymmetric synthesis or as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The amine functionality can be readily derivatized to introduce coordinating groups, while the chiral center can induce stereoselectivity in chemical reactions.
Conclusion
1,1-Diethoxypropan-2-amine is a versatile and valuable synthetic intermediate with significant applications in organic synthesis and drug discovery. Its efficient and scalable synthesis, coupled with its unique combination of a protected aldehyde and a primary amine, provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of new and improved therapeutics.
References
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Novel protocols for the in vitro production of highly valuable sesquiterpenoids - -ORCA - Cardiff University. [Link]
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(PDF) Efficient Preparation of α-Ketoacetals - ResearchGate. [Link]
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Highly bright and stable NIR-BRET with blue-shifted coelenterazine derivatives for deep-tissue imaging of molecular events in vi. [Link]
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Novel tools for protein analysis and modification − From chemical probes to new ligation methods –. [Link]
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Designing Macrocycles to Adopt Persistent, Isoenergetic Conformations - ACS Publications. [Link]
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Efficient Preparation of α-Ketoacetals - PMC - NIH. [Link]
- US20180305373A1 - Alpha helix mimetics and methods relating thereto - Google P
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1,1-Diethoxypropan-2-one - the NIST WebBook. [Link]
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13-C NMR Chemical Shift Table.pdf. [Link]
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mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]
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2-Propen-1-amine - the NIST WebBook. [Link]
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- 4. Buy 1,1-Diethoxypropan-2-amine | 55064-41-0 [smolecule.com]
- 5. 126147-80-6|(S)-1,1-Diethoxypropan-2-amine|BLD Pharm [bldpharm.com]

